Biosynthetic Titer Compared with 1‑Hydroxyphenazine, 1‑Methoxyphenazine, and 1‑Methoxyphenazine N′10‑Oxide in the Same Engineered Host
In an isogenic Pseudomonas chlororaphis H18 background, 1‑hydroxyphenazine N′10‑oxide (target) was produced at 412.5 mg L⁻¹, which is 1.9‑fold lower than its non‑oxidized precursor 1‑hydroxyphenazine (780.1 mg L⁻¹) but 5.0‑fold higher than the further derivatized 1‑methoxyphenazine N′10‑oxide (81.8 mg L⁻¹) [1]. These values were obtained under identical fermentation conditions, enabling direct head‑to‑head assessment of the impact of N‑oxidation and subsequent methylation on volumetric productivity.
| Evidence Dimension | Volumetric production titer in shake‑flask fermentation |
|---|---|
| Target Compound Data | 412.5 mg L⁻¹ |
| Comparator Or Baseline | 1‑Hydroxyphenazine: 780.1 mg L⁻¹; 1‑Methoxyphenazine: 508.2 mg L⁻¹; 1‑Methoxyphenazine N′10‑oxide: 81.8 mg L⁻¹ |
| Quantified Difference | 1.9‑fold lower than 1‑hydroxyphenazine; 5.0‑fold higher than 1‑methoxyphenazine N′10‑oxide |
| Conditions | P. chlororaphis H18 mutant strains grown in PPM medium; titers quantified by HPLC |
Why This Matters
Procurement decisions for biosynthetic production or precursor feeding studies must consider that the N‑oxide derivative reaches a titratable yield of >400 mg L⁻¹, providing a scalable sourcing advantage over the 5‑fold lower yielding 1‑methoxyphenazine N′10‑oxide.
- [1] Wan, Y., Liu, H., Xian, M., & Huang, W. (2021). Biosynthesis and metabolic engineering of 1-hydroxyphenazine in Pseudomonas chlororaphis H18. Microbial Cell Factories, 20, 235. DOI: 10.1186/s12934-021-01731-y View Source
